molecular formula C7H6ClF B032592 4-Fluorobenzyl chloride CAS No. 352-11-4

4-Fluorobenzyl chloride

Cat. No.: B032592
CAS No.: 352-11-4
M. Wt: 144.57 g/mol
InChI Key: IZXWCDITFDNEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzyl chloride is an organic compound with the molecular formula C7H6ClF. It is a derivative of benzyl chloride where a fluorine atom is substituted at the para position of the benzene ring. This compound is a clear, colorless to slightly yellow liquid and is known for its reactivity due to the presence of both the benzyl chloride and fluorine functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:

C7H7FOH+SOCl2C7H6ClF+SO2+HCl\text{C}_7\text{H}_7\text{FOH} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_6\text{ClF} + \text{SO}_2 + \text{HCl} C7​H7​FOH+SOCl2​→C7​H6​ClF+SO2​+HCl

Another method involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is typically produced by the chlorination of 4-fluorotoluene. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a continuous flow reactor to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Oxidation Reactions: The benzyl group can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to 4-fluorotoluene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: 4-fluorobenzylamine, 4-fluorobenzyl alcohol.

    Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.

    Reduction: 4-fluorotoluene.

Scientific Research Applications

Medicinal Chemistry Applications

4FBCl is primarily used as a building block in the synthesis of various pharmaceuticals. Its fluorine atom can influence the biological activity of the resulting compounds.

Case Study: Antimicrobial Agents
Recent research highlighted the synthesis of novel antimicrobial compounds using 4FBCl as a precursor. The incorporation of fluorinated benzyl moieties has been shown to enhance antibacterial properties against resistant strains of bacteria. For instance, derivatives synthesized from 4FBCl exhibited significant activity against E. coli with minimal inhibitory concentrations (MICs) in the low micromolar range .

Agrochemical Applications

The compound serves as an important intermediate in the production of agrochemicals, particularly herbicides and insecticides. Its reactivity allows for the introduction of various functional groups that can enhance herbicidal efficacy.

Data Table: Agrochemical Intermediates Derived from 4FBCl

Compound NameApplicationEfficacy
4-FluorobenzylamineHerbicideEffective against broadleaf weeds
4-Fluorobenzyl sulfonateInsecticideHigh toxicity to pests

Analytical Chemistry Applications

In analytical chemistry, 4FBCl has been utilized for quantitative bioanalysis in human plasma samples. A method involving chemical derivatization followed by high-performance liquid chromatography (HPLC) was developed to stabilize and quantify 4FBCl in biological matrices . This technique is crucial for pharmacokinetic studies and therapeutic monitoring.

Case Study: Bioanalytical Method Development
A robust HPLC method was validated for the detection of 4FBCl with a sensitivity range from 0.5 to 500 ng/mL in plasma samples. The derivatization process involved forming a stable quaternary amine salt derivative, which significantly improved detection sensitivity compared to the parent compound .

Mechanism of Action

The mechanism of action of 4-fluorobenzyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce the 4-fluorobenzyl group into target molecules. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

    4-Fluorobenzyl bromide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in reactions.

    4-Fluorobenzyl alcohol: The hydroxyl group makes it less reactive in nucleophilic substitution but useful in oxidation reactions.

Uniqueness

4-Fluorobenzyl chloride is unique due to the presence of both the benzyl chloride and fluorine functionalities. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry .

Biological Activity

4-Fluorobenzyl chloride (CAS No. 352-11-4) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, toxicity, and relevant case studies.

  • Molecular Formula : C₇H₆ClF
  • Molecular Weight : 144.58 g/mol
  • Boiling Point : 185 °C
  • Melting Point : -18 °C
  • Density : 1.207 g/mL at 25 °C
  • Flash Point : 69 °C

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with biological targets. Notable areas of interest include:

  • Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial properties against various bacterial strains.
  • Antiprotozoal Activity : Research indicates that certain derivatives can act as effective agents against Trypanosoma species, which are responsible for diseases like African sleeping sickness .
  • Enzyme Inhibition : Compounds containing the 4-fluorobenzyl moiety have been studied for their ability to inhibit specific enzymes, showcasing potential in drug design .

Antiprotozoal Activity

A study identified a derivative of 4-fluorobenzyl l-valinate amide as a promising candidate for treating Animal African Trypanosomiasis (AAT). The compound demonstrated significant activity against Trypanosoma congolense and Trypanosoma vivax, suggesting its potential use in veterinary medicine .

Enzyme Inhibition Studies

Research on novel 4-fluorobenzylpiperazine derivatives revealed that many of these compounds acted as effective inhibitors of target enzymes, with IC50 values indicating their potency. For instance, several derivatives achieved low micromolar IC50 values, highlighting their efficacy as enzyme inhibitors .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity:

  • Irritation Potential : Exposure can lead to respiratory irritation and other adverse effects. Symptoms may persist long after exposure has ceased, indicating a risk for reactive airways dysfunction syndrome (RADS) in sensitive individuals .
  • Environmental Impact : Toxicity assessments have not indicated endocrine-disrupting properties; however, caution is advised due to its potential effects on aquatic life .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActive against Bacillus subtilis, Staphylococcus aureus
AntiprotozoalEffective against Trypanosoma species
Enzyme InhibitionLow micromolar IC50 values for various derivatives
ToxicityRespiratory irritation; potential long-term effects

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-fluorobenzyl chloride, and how do they influence experimental design?

  • Methodological Answer : this compound (CAS 352-11-4) is a halogenated aromatic compound with a boiling point of 82–83°C at 26 mmHg, density of 1.21 g/mL at 25°C, and refractive index of 1.5130 . Its low boiling point necessitates careful temperature control during reflux reactions. The density and polarity guide solvent selection (e.g., dichloromethane or acetonitrile) for phase separation in extraction workflows. Safety protocols must account for its flammability (flash point: 141°F) and corrosive nature (UN 2920) .

PropertyValueSource
Boiling Point82–83°C (26 mmHg)
Density (25°C)1.21 g/mL
Refractive Index1.5130
Safety ClassificationCorrosive (R34)

Q. How is this compound synthesized and purified for laboratory use?

  • Methodological Answer : Industrial synthesis typically involves chlorination of 4-fluorotoluene using SOCl₂ or PCl₃. Laboratory-scale purification employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to remove byproducts like 4-fluorobenzyl alcohol or dimerized species . Purity (≥98%) is verified via GC-MS or HPLC, with NMR (¹H/¹³C) confirming structural integrity .

Advanced Research Questions

Q. What strategies optimize nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The SN2 reactivity of this compound is enhanced under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents (DMF, DMSO). Microwave-assisted synthesis (60–80°C, 10–15 min) improves yield (85–92%) compared to conventional heating . Competing elimination reactions are minimized by controlling base strength and avoiding excess temperature. Post-reaction analysis via LC-MS identifies side products like 4-fluorostyrene .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : The benzylic CH₂ group resonates at δ 4.6–4.8 ppm as a singlet, while aromatic protons split into doublets (J = 8–9 Hz) due to para-fluorine coupling .
  • ¹³C NMR : The fluorinated aromatic carbon appears at δ 162–165 ppm (¹JCF ≈ 245 Hz) .
  • FT-IR : C-F stretching vibrations at 1,220–1,150 cm⁻¹ confirm fluorine substitution .
    Discrepancies in melting points or spectral data between batches may indicate residual solvents or regioisomeric impurities, resolvable via recrystallization (ethanol/water) .

Q. What are the challenges in scaling up this compound-based reactions for high-throughput synthesis?

  • Methodological Answer : Scaling reactions (e.g., benzylation of heterocycles) requires addressing exothermicity and heat dissipation. Flow chemistry systems with in-line quenching (e.g., aqueous NaHCO₃) mitigate runaway reactions. Catalyst poisoning by chloride ions necessitates immobilized catalysts (e.g., Pd/C in fixed-bed reactors). Process analytical technology (PAT) monitors real-time conversion via Raman spectroscopy .

Q. Data Contradictions and Validation

  • Density Variations : Reported densities range from 1.21 g/mL to 1.207 g/mL , likely due to batch-specific impurities. Validate via pycnometry for critical applications.
  • Safety Protocols : Conflicting handling guidelines (e.g., glove selection) in SDS documents underscore the need for empirical testing using ASTM D6978-05 for chemical permeation .

Q. Applications in Advanced Research

  • Photocatalysis : this compound derivatives act as intermediates in Ru/g-C₃N₄−x photocatalysts for H₂ evolution, leveraging fluorine’s electron-withdrawing effect to stabilize charge-transfer states .
  • Medicinal Chemistry : Used to synthesize triazole-based inhibitors (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) via regioselective alkylation, with microwave synthesis reducing reaction times by 70% .

Q. Safety and Handling in Experimental Design

  • Ventilation : Use local exhaust ventilation (LEV) to limit airborne concentrations below 1 ppm (OSHA PEL).
  • PPE : Impervious gloves (e.g., nitrile) and sealed goggles are mandatory; permeation testing under ASTM F739-12 ensures compatibility .

Properties

IUPAC Name

1-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWCDITFDNEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059850
Record name Benzene, 1-(chloromethyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Benzene, 1-(chloromethyl)-4-fluoro-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12157
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.99 [mmHg]
Record name Benzene, 1-(chloromethyl)-4-fluoro-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12157
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

352-11-4
Record name 4-Fluorobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(chloromethyl)-4-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-(chloromethyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-4-fluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.